molecular formula C15H10BrN3O3S2 B11303951 7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11303951
M. Wt: 424.3 g/mol
InChI Key: IYLIWNJFSHHDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a bromine atom, a thiadiazole ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Bromination: The chromene core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under reflux conditions.

    Coupling Reaction: The brominated chromene core is then coupled with the thiadiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The bromine atom in the chromene core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the field of cancer research.

Medicine

In medicinal chemistry, 7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chromene core and thiadiazole ring provide a platform for the design of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, leading to the inhibition of their activity. This inhibition can result in the disruption of cellular processes, such as cell division, making it effective in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the thiadiazole ring, making it less versatile in terms of functional group introduction.

    4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide: Lacks the bromine atom, which may affect its binding affinity to molecular targets.

    7-bromo-4-oxo-N-[1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide: Lacks the prop-2-en-1-ylsulfanyl group, which may reduce its potential for further functionalization.

Uniqueness

The presence of both the bromine atom and the thiadiazole ring in 7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide makes it unique

Properties

Molecular Formula

C15H10BrN3O3S2

Molecular Weight

424.3 g/mol

IUPAC Name

7-bromo-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H10BrN3O3S2/c1-2-5-23-15-19-18-14(24-15)17-13(21)12-7-10(20)9-4-3-8(16)6-11(9)22-12/h2-4,6-7H,1,5H2,(H,17,18,21)

InChI Key

IYLIWNJFSHHDPS-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.